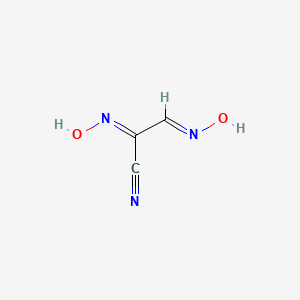
Glyoxime, 1-cyano-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glyoxime, 1-cyano- is a chemical compound with the molecular formula C2H4N2O2 It is a derivative of glyoxime, which is known for its ability to form complexes with transition metals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glyoxime, 1-cyano- can be synthesized through several methods. One common method involves the reaction of glyoxal with hydroxylamine hydrochloride in an aqueous sodium hydroxide solution. This reaction is typically carried out at elevated temperatures (around 90-95°C) for several hours, resulting in the formation of glyoxime . Another method involves the reduction of 3,4-bis(4-R-furazan-3-yl)furoxans with hydrazine or hydrogen in the presence of palladium on carbon, leading to the formation of glyoxime derivatives .
Industrial Production Methods: Industrial production of glyoxime, 1-cyano- often involves large-scale synthesis using readily available reagents such as glyoxal and hydroxylamine hydrochloride. The reaction conditions are optimized to maximize yield and minimize costs, making the process efficient and economically viable .
Analyse Des Réactions Chimiques
Types of Reactions: Glyoxime, 1-cyano- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to form complexes with transition metals, which can be used in analytical and inorganic chemistry .
Common Reagents and Conditions: Common reagents used in the reactions of glyoxime, 1-cyano- include hydroxylamine hydrochloride, sodium hydroxide, hydrazine, and palladium on carbon. These reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed: The major products formed from the reactions of glyoxime, 1-cyano- include various glyoxime derivatives, which can be used in further chemical synthesis and applications .
Applications De Recherche Scientifique
Glyoxime, 1-cyano- has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of nitriles, amides, nitro compounds, amines, nitrones, and azaheterocycles . In biology and medicine, glyoxime derivatives have been studied for their antimicrobial, fungicidal, and herbicidal activities . Additionally, glyoxime compounds can serve as antidotes against poisoning by organophosphorus compounds . In industry, glyoxime is used for the protection and identification of carbonyl compounds .
Mécanisme D'action
The mechanism of action of glyoxime, 1-cyano- involves its ability to form complexes with transition metals. These complexes can interact with various molecular targets and pathways, leading to a range of chemical and biological effects. For example, glyoxime derivatives can inhibit the activity of enzymes such as lysozyme by forming stable complexes with the enzyme .
Comparaison Avec Des Composés Similaires
Glyoxime, 1-cyano- can be compared with other similar compounds such as dimethylglyoxime and diaminoglyoxime. Dimethylglyoxime is known for its use in the analysis of palladium and nickel, while diaminoglyoxime is used in the synthesis of high-energy materials .
List of Similar Compounds:- Dimethylglyoxime
- Diaminoglyoxime
- Dichloroglyoxime
Propriétés
IUPAC Name |
(2Z,3E)-2,3-bis(hydroxyimino)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c4-1-3(6-8)2-5-7/h2,7-8H/b5-2+,6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZRVJREDCWTRN-BUSIMMOISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)C(=NO)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N/O)\C(=N\O)\C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B6128155.png)
![2-Methyl 4-propan-2-yl 3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B6128159.png)
![N-(oxolan-2-ylmethyl)-2-(5-oxo-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6128162.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(4-methylpentanoyl)-2-piperidinecarboxamide](/img/structure/B6128169.png)
![3-Ethyl-4-[[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl]piperazin-2-one](/img/structure/B6128179.png)
![N-[(2Z)-4-methyl-3-{6-[(2Z)-4-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]hexyl}-1,3-thiazol-2(3H)-ylidene]aniline dihydrobromide](/img/structure/B6128182.png)
![4-[4-(4-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B6128188.png)
![2-[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-N-methyl-2-oxo-N-(3-pyridinylmethyl)ethanamine](/img/structure/B6128200.png)
![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-(4-pyridinylmethyl)ethanamine](/img/structure/B6128212.png)
![N-methyl-5-[1-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]thiophene-2-carboxamide](/img/structure/B6128213.png)
![(5-Chloro-2-methoxyphenyl)-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone](/img/structure/B6128219.png)

![1-acetyl-4-(2-methoxy-4-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]carbonyl}phenoxy)piperidine](/img/structure/B6128244.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(3-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6128251.png)
